molecular formula C7H10F2O2 B1429843 2,2-Difluorocyclohexane-1-carboxylic acid CAS No. 1461714-25-9

2,2-Difluorocyclohexane-1-carboxylic acid

Cat. No.: B1429843
CAS No.: 1461714-25-9
M. Wt: 164.15 g/mol
InChI Key: PBKMJGYFCYLGLD-UHFFFAOYSA-N
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Description

2,2-Difluorocyclohexane-1-carboxylic acid is an organic compound belonging to the carboxylic acid family. It is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, which significantly influences its chemical properties. The molecular formula of this compound is C7H10F2O2, and it has a molecular weight of 164.15 g/mol .

Scientific Research Applications

2,2-Difluorocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives. One common method includes the reaction of cyclohexane with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction is often carried out in the presence of catalysts to enhance the yield and selectivity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high purity and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorocyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, making the compound a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluorocyclohexane-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the cyclohexane ring. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,2-difluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)4-2-1-3-5(7)6(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKMJGYFCYLGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-25-9
Record name 2,2-difluorocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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